2-fluoro-3-(2-hydroxyethyl)benzoic Acid 2-fluoro-3-(2-hydroxyethyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.: 481075-49-4
VCID: VC16210973
InChI: InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13)
SMILES:
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

2-fluoro-3-(2-hydroxyethyl)benzoic Acid

CAS No.: 481075-49-4

Cat. No.: VC16210973

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-3-(2-hydroxyethyl)benzoic Acid - 481075-49-4

Specification

CAS No. 481075-49-4
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 2-fluoro-3-(2-hydroxyethyl)benzoic acid
Standard InChI InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13)
Standard InChI Key PKVHFXNIDRAJGE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C(=O)O)F)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Fluoro-3-(2-hydroxyethyl)benzoic acid features a benzoic acid backbone substituted with:

  • A fluorine atom at the ortho-position (C2) relative to the carboxylic acid group.

  • A 2-hydroxyethyl group (-CH2_2CH2_2OH) at the meta-position (C3) .

The IUPAC name is 2-fluoro-3-(2-hydroxyethyl)benzoic acid, and its SMILES representation is C1=CC(=C(C(=C1)C(=O)O)F)CCO . The InChIKey PKVHFXNIDRAJGE-UHFFFAOYSA-N confirms its unique stereochemical identity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H9FO3\text{C}_9\text{H}_9\text{FO}_3
Molecular Weight184.16 g/mol
CAS Number481075-49-4
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Synthesis and Manufacturing

Proposed Synthetic Pathways

While direct synthesis methods for 2-fluoro-3-(2-hydroxyethyl)benzoic acid are scarce, analogous routes for related compounds provide insights:

Hydroxyethylation of Fluorobenzoic Acid Derivatives

A patent describing the synthesis of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) offers a template :

  • Step 1: 2-Formylbenzoic acid methyl ester reacts with methyl triphenylphosphine hydroiodide under strong base (e.g., n-BuLi) to form 2-vinylbenzoic acid methyl ester.

  • Step 2: Hydroboration-oxidation with borane-dimethyl sulfide complex, followed by NaOH/H2_2O2_2, yields 2-(2-hydroxyethyl)benzoic acid methyl ester.

  • Step 3: Bromination using triphenylphosphine and CBr4_4 produces the bromoethyl derivative .

Adapting this method, replacing the formyl precursor with a fluorinated analog (e.g., 2-fluoro-3-formylbenzoic acid) could yield the target compound.

Direct Fluorination Strategies

Physicochemical Properties

Acidity and pKa

The carboxylic acid group confers acidity, with an estimated pKa ~2.5–3.0, slightly lower than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine . The hydroxyethyl group’s electron-donating effects may partially counteract this, but experimental data are needed for confirmation.

Solubility and Partitioning

  • Aqueous Solubility: Moderate, enhanced by the hydrophilic hydroxyethyl group.

  • LogP: Predicted ~1.5–2.0, indicating balanced lipophilicity .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP1.85 (estimated)WLOGP
TPSA57.53 ŲPubChem
Hydrogen Bond Donors2 (COOH, -OH)

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Agents: Fluorinated benzoic acids are utilized in kinase inhibitor syntheses .

  • Immunoadjuvants: Conjugation with polymers enhances immune response modulation .

Material Science

Fluorine’s electronegativity makes it valuable in:

  • Liquid Crystals: Para-substituted benzoic acids stabilize smectic phases .

  • Polymer Additives: Improves thermal stability in fluoropolymers .

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